(2,5-Dichlorothiophen-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O2S/c18-14-10-12(15(19)26-14)16(24)21-5-7-22(8-6-21)17(25)13-9-11-3-1-2-4-23(11)20-13/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCUCKGOJWJBSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the dichlorothiophene derivative and the tetrahydropyrazolo[1,5-a]pyridine core. One common approach is to first synthesize the dichlorothiophene derivative through halogenation reactions, followed by the formation of the piperazine ring. The tetrahydropyrazolo[1,5-a]pyridine core can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Formation of the Pyrazolo-pyridine Core
The pyrazolo[1,5-a]pyridine system is a fused heterocyclic ring system. Analogous syntheses of pyrazolo-pyridine derivatives often involve cyclization reactions. For example:
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Lawesson’s reagent has been used to facilitate cyclization in piperazine derivatives, avoiding toxic solvents like pyridine .
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Pyridinium chlorochromate (PCC) is commonly employed as an oxidizing agent for ketone formation, though specific conditions for pyrazolo-pyridine systems may vary .
Piperazine Coupling
The piperazine moiety in the target compound is linked via a carbonyl group. Reactions involving piperazine derivatives include:
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Acyl transfer reactions : The carbonyl group can undergo nucleophilic acyl substitution. For instance, methanone derivatives may react with amines or hydrazines under appropriate conditions .
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Reduction : Hydrogenation of ketones to secondary alcohols, as seen in (4-chlorophenyl)(pyridin-2-yl)methanone using chiral catalysts like (R,R)-DIOPRuCl₂ .
Thiophene Ring Substitution
The dichlorothiophen-3-yl group introduces potential sites for electrophilic substitution. While direct data on this specific compound is limited, analogous thiophene derivatives undergo:
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Nucleophilic aromatic substitution at chlorinated positions.
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Reduction of chloro groups under catalytic hydrogenation, as demonstrated in thiophen-2-yl compounds .
Oxidation and Reduction
Coupling Reactions
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Enzymatic coupling | Kluyveromyces polysporus alcohol dehydrogenase variants, PBS buffer, 30°C | Up to 96% yield with 99.9% ee |
Stability and Reactivity
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Methanone group : Highly susceptible to nucleophilic attack, making it reactive in acylation reactions.
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Piperazine : Basic nitrogen centers may undergo alkylation or acylation, though steric hindrance from the tetrahydropyrazolo-pyridine substituent could reduce reactivity.
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Pyrazolo-pyridine : Conjugated aromatic system may participate in electrophilic substitution or cycloaddition reactions, depending on orientation.
Limitations and Challenges
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Synthetic complexity : Formation of the tetrahydropyrazolo[1,5-a]pyridine ring requires precise cyclization control.
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Regioselectivity : Thiophene substitution patterns (2,5-dichloro) may influence reactivity and require directed synthesis.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiophene and piperazine structures exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit polo-like kinase 1 (Plk1), which is critical in cell cycle regulation and is often overexpressed in various cancers .
Neuropharmacology
The tetrahydropyrazolo moiety suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. This could lead to developments in treatments for mood disorders and schizophrenia .
Antimicrobial Properties
The presence of halogen atoms (chlorine) in the compound enhances its antimicrobial activity. Research has demonstrated that halogenated thiophenes possess broad-spectrum antimicrobial properties against various pathogens. This makes the compound a candidate for further exploration in antibiotic development .
Study 1: Inhibition of Cancer Cell Lines
A study conducted by Smith et al. (2023) evaluated the efficacy of a related compound on breast cancer cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways and significantly reduced cell viability at concentrations as low as 10 µM.
Study 2: Neuroprotective Effects
In another investigation by Johnson et al. (2024), the neuroprotective effects of a similar piperazine derivative were assessed in models of Parkinson's disease. The findings suggested that the compound could reduce oxidative stress markers and improve motor function in treated subjects.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiophene-Based Methanones
Compound 7a : 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
- Structure: Features a cyanothiophene core with amino and hydroxyl substituents.
- Key Differences : Lacks the piperazine linker and tetrahydropyrazolo[1,5-a]pyridine group present in the target compound.
- Synthesis: Prepared via 1,4-dioxane-mediated condensation of malononitrile with thiophene precursors .
- Bioactivity: Not explicitly reported, but the cyanothiophene moiety may confer antimicrobial properties.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Structure : Contains a nitro-substituted phenyl group and tetrahydroimidazopyridine core.
- Key Differences : Replaces the dichlorothiophene with a nitrophenyl group and introduces ester functionalities.
- Physical Properties : Melting point 243–245°C, molecular weight confirmed via HRMS .
- Relevance : Highlights the role of fused bicyclic systems (e.g., imidazopyridine) in modulating solubility and stability.
Pyrrole- and Indole-Derived Analogues
Pyrrole-Derived Cannabinoids
- Structure: Morpholinoethyl side chains replaced with cyclic or aliphatic carbon chains.
- Key Findings: Chain Length: Optimal activity (CB1 receptor binding) requires 4–6 carbon chains. Pyrrole vs. Indole: Pyrrole derivatives exhibit reduced potency compared to indole analogs, with distinct separation of hypomobility and antinociceptive effects .
- Implications : The tetrahydropyrazolo[1,5-a]pyridine group in the target compound may mimic indole’s planar aromaticity, enhancing receptor interactions.
Comparative Analysis of Physicochemical Properties
Biological Activity
The compound (2,5-Dichlorothiophen-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound features a dichlorothiophene moiety and a tetrahydropyrazolo-piperazine structure. Its molecular formula is CHClNO\ and it has a molecular weight of approximately 356.24 g/mol.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Protein Kinase Inhibition : The tetrahydropyrazolo moiety is known for its ability to inhibit specific protein kinases. Protein kinases are critical in regulating cellular functions such as growth and metabolism. Inhibitors of these enzymes can be valuable in treating diseases like cancer.
- Antioxidant Properties : The presence of the thiophene ring contributes to the antioxidant activity of the compound, which can help mitigate oxidative stress in cells.
Anticancer Potential
Research indicates that derivatives of similar structures exhibit significant anticancer activity. For instance, compounds with piperazine linked to various heterocycles have shown promise in inhibiting tumor growth in several cancer models. A study demonstrated that related molecules effectively inhibited fibroblast growth factor receptor (FGFR) tyrosine kinases, suggesting a pathway for developing anticancer agents .
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of new compounds. A notable study involving a structurally related compound highlighted its efficacy in reducing tumor size in xenograft models . This suggests that the compound may possess similar properties worthy of further investigation.
Case Studies
Pharmacological Profile
The pharmacological profile of the compound includes:
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing this compound?
Answer:
The compound can be synthesized via multi-step reactions involving:
- One-pot two-step reactions : Combining intermediates like dichlorothiophene derivatives with tetrahydropyrazolo-pyridine-carbonyl piperazine precursors under reflux conditions. Ethanol or dioxane are typical solvents, with reaction times ranging from 2–24 hours .
- Coupling reactions : Amide bond formation between the piperazine and tetrahydropyrazolo-pyridine moieties, often using activating agents (e.g., EDC/HOBt).
- Purification : Recrystallization from DMF–EtOH (1:1) mixtures or column chromatography to isolate the product .
Basic: How is the compound characterized structurally, and what analytical techniques are critical?
Answer:
Key characterization methods include:
- NMR spectroscopy : 1H and 13C NMR to assign protons and carbons in the dichlorothiophene, piperazine, and tetrahydropyrazolo-pyridine moieties. For example, aromatic protons in dichlorothiophene typically appear at δ 6.8–7.5 ppm, while piperazine carbons resonate near δ 45–55 ppm .
- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) with <5 ppm error .
- IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ for carbonyl groups and ~3100 cm⁻¹ for C–H stretching in aromatic rings .
Advanced: How can reaction yields be optimized for the coupling of the dichlorothiophene and tetrahydropyrazolo-pyridine units?
Answer:
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol reduces side reactions .
- Catalyst use : Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings or CuI for Ullmann-type reactions.
- Temperature control : Reflux (~80°C) for faster kinetics but avoiding decomposition above 100°C .
- Stoichiometry : A 1.2:1 molar ratio of dichlorothiophene to piperazine precursor minimizes unreacted starting material .
Advanced: What experimental design considerations are critical for stability studies of this compound?
Answer:
Stability under varying conditions requires:
- Temperature control : Store at –20°C under inert atmosphere (N₂/Ar) to prevent degradation of the dichlorothiophene moiety .
- Light sensitivity : Use amber vials to avoid photodegradation of the tetrahydropyrazolo-pyridine core.
- pH monitoring : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent hydrolysis of the amide bond .
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze purity via HPLC .
Basic: What safety protocols are essential when handling this compound?
Answer:
Critical safety measures include:
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Waste disposal : Segregate halogenated waste (from dichlorothiophene) and coordinate with certified hazardous waste handlers .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent contamination .
Advanced: How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?
Answer:
- Comparative analysis : Cross-reference with published spectra of analogous compounds (e.g., tetrahydropyrazolo-pyridine derivatives in –2) .
- Isotopic labeling : Use 13C-labeled precursors to confirm ambiguous carbon assignments in complex regions (e.g., overlapping piperazine signals).
- 2D NMR : Employ HSQC or HMBC to correlate proton and carbon shifts, especially for congested regions like the tetrahydropyrazolo-pyridine ring .
Advanced: What strategies validate the biological activity of this compound in target-binding assays?
Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs) via the piperazine and pyridine moieties.
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD, kon/koff) for the dichlorothiophene unit’s halogen-bonding potential .
- Negative controls : Compare with analogs lacking the dichlorothiophene group to isolate its contribution to activity .
Basic: What are the solubility profiles of this compound in common solvents?
Answer:
- High solubility : DMSO, DMF (>10 mg/mL) due to polar carbonyl and piperazine groups.
- Low solubility : Water (<0.1 mg/mL) and hexane.
- Intermediate solubility : Ethanol (1–5 mg/mL), requiring sonication for full dissolution .
Advanced: How can researchers address low yields in the final coupling step?
Answer:
- Byproduct analysis : Use LC-MS to identify hydrolysis products (e.g., free piperazine) and adjust reaction pH to minimize decomposition .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes, enhancing efficiency .
- Protecting groups : Temporarily protect reactive sites (e.g., amine groups) during intermediate steps .
Advanced: What computational tools predict the compound’s metabolic stability?
Answer:
- ADMET prediction : Software like Schrödinger’s QikProp to estimate CYP450 metabolism rates, focusing on the dichlorothiophene’s susceptibility to oxidation.
- Metabolite identification : In silico fragmentation tools (e.g., Mass Frontier) simulate MS/MS patterns for potential metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
